

# Common mistakes to avoid when using Lymphoprep for the first time.

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## Compound of Interest

Compound Name: *Lymphoprep*

Cat. No.: *B1260219*

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## Technical Support Center: Lymphoprep®

Welcome to the technical support center for **Lymphoprep®**. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions to ensure successful mononuclear cell isolation from your first use.

## Frequently Asked Questions (FAQs)

Q1: What is the principle behind cell separation using **Lymphoprep®**?

**Lymphoprep®** is a density gradient medium used to isolate mononuclear cells (MNCs) from peripheral blood, cord blood, and bone marrow. The separation is based on differences in cell density. During centrifugation, erythrocytes (red blood cells) and granulocytes, which have a higher density, sediment through the **Lymphoprep®** layer. Mononuclear cells, having a lower density, are retained at the interface between the plasma and the **Lymphoprep®** layer.<sup>[1][2][3]</sup><sup>[4]</sup> The polysaccharide in **Lymphoprep®** also enhances erythrocyte aggregation, which further facilitates their sedimentation.<sup>[1][3]</sup>

Q2: How should I store and handle **Lymphoprep®**?

Proper storage and handling are crucial for optimal performance. **Lymphoprep®** should be stored protected from light at a temperature between +4 °C and +30 °C.<sup>[2][5]</sup> It is stable for up to 3 years if kept sterile.<sup>[2][5]</sup> Before use, it is recommended to bring the **Lymphoprep®**

solution to room temperature (15 - 25°C) and mix it by inverting the bottle several times.[1] Prolonged exposure to direct sunlight should be avoided as it can lead to the release of iodine from the sodium diatrizoate molecule.[2][5]

Q3: Do I need to dilute the blood sample before layering it on **Lymphoprep®**?

Yes, it is recommended to dilute the blood sample. A 1:1 dilution with a balanced salt solution (e.g., 0.9% NaCl or PBS) is standard practice.[2][5][6]

Q4: What is the correct technique for layering the blood sample onto **Lymphoprep®**?

Careful layering is critical to prevent mixing of the blood and the density gradient medium, which can compromise the separation.[2][5] The diluted blood should be layered slowly and gently on top of the **Lymphoprep®**. This can be achieved by holding the tube at an angle and letting the blood run down the side of the tube.[7]

Q5: What are the recommended centrifugation settings?

For optimal separation, centrifugation should be performed at room temperature in a swing-out rotor. The general recommendation is 800 x g for 20 minutes.[2][5][6][8] It is also crucial to turn the centrifuge brake off to prevent disturbance of the cell layers upon deceleration.[6][9] If the blood sample has been stored for more than 2 hours, the centrifugation time should be increased to 30 minutes.[2][5][8]

## Troubleshooting Guide

Problem	Possible Cause	Solution
Low Mononuclear Cell (MNC) Yield	Improper layering of blood, leading to mixing with Lymphoprep®.	Layer the diluted blood slowly and carefully onto the Lymphoprep® solution. <a href="#">[2]</a> <a href="#">[5]</a>
Incorrect centrifugation speed or time.	Centrifuge at 800 x g for 20 minutes at room temperature. Increase to 30 minutes for blood stored over 2 hours. <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[8]</a>	
Centrifuge brake was on.	Ensure the centrifuge brake is turned off to prevent disruption of the cell layers. <a href="#">[6]</a> <a href="#">[9]</a>	
Blood sample is old.	Process blood as fresh as possible. For blood older than 24 hours, clear separation may be difficult. <a href="#">[9]</a>	
Red Blood Cell (RBC) Contamination	Incorrect ratio of blood to Lymphoprep®.	Use the recommended volumes of blood and Lymphoprep® for your tube size.
Incomplete separation due to incorrect centrifugation.	Verify centrifugation speed and time. Ensure the brake is off. <a href="#">[6]</a> <a href="#">[9]</a>	
Disruption of the cell layers during harvesting.	Carefully aspirate the MNC layer without disturbing the layers below.	
Platelet Contamination	Insufficient washing of the harvested MNCs.	When using heparinized blood, it's important to remove platelets to avoid inhibition in downstream assays like cytotoxicity tests. The recommended washing procedure is usually sufficient.

[3] For particular concern about platelets, a slow spin (e.g., 120 x g for 10 minutes with the brake off) can be performed during the washing steps.[10]

Poorly Defined MNC Layer	Reagents (blood and/or Lymphoprep®) were too cold.	Ensure both the blood sample and Lymphoprep® are at room temperature before starting the procedure.[9]
Incorrect dilution of the blood sample.	Dilute the blood 1:1 with a suitable buffer like PBS or 0.9% NaCl.[2][5][6]	

## Experimental Protocols

### Standard Protocol for Mononuclear Cell Isolation

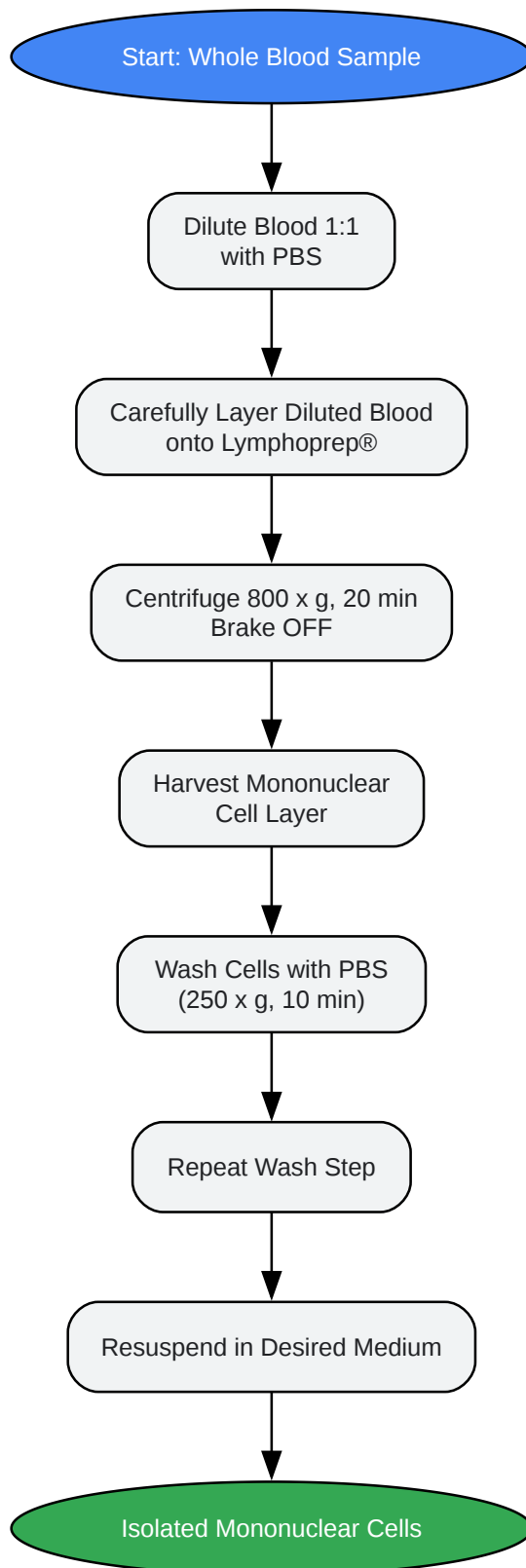
- Preparation:
  - Bring **Lymphoprep®** and the blood sample to room temperature.
  - Dilute the whole blood sample 1:1 with a balanced salt solution (e.g., PBS or 0.9% NaCl). [2][5][6]
- Layering:
  - Dispense **Lymphoprep®** into a centrifuge tube.
  - Carefully layer the diluted blood on top of the **Lymphoprep®**, minimizing mixing.[2][5] The recommended ratio is typically 2 volumes of diluted blood to 1 volume of **Lymphoprep®**. [6]
- Centrifugation:
  - Centrifuge the tubes at 800 x g for 20 minutes at room temperature with the brake turned off.[2][5][6][8]

- Harvesting:
  - After centrifugation, carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer at the interface.
  - Collect the mononuclear cell layer using a sterile pipette.[11]
- Washing:
  - Transfer the harvested cells to a new centrifuge tube.
  - Wash the cells by adding an excess of balanced salt solution and centrifuge at 250 x g for 10 minutes to pellet the cells.[2][5][8]
  - Discard the supernatant and repeat the wash step at least once.
- Cell Counting and Viability:
  - Resuspend the final cell pellet in the desired medium.
  - Perform a cell count and assess viability using a method such as trypan blue exclusion.[6]

## Quantitative Data Summary

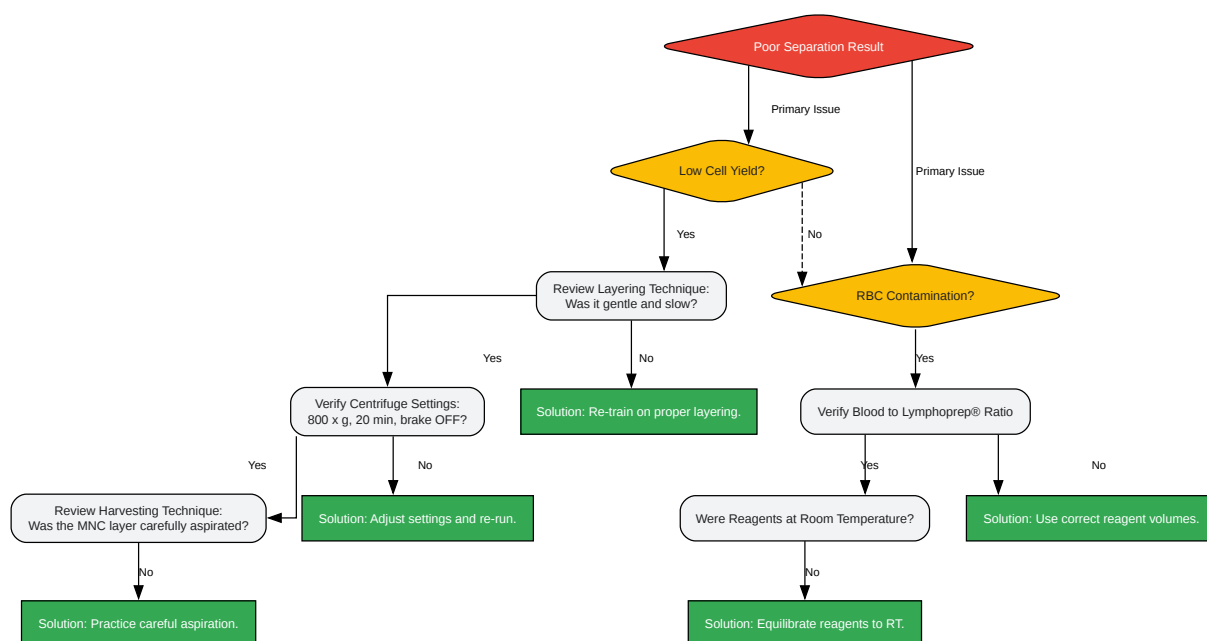
Parameter	Recommendation
Blood Dilution	1:1 with PBS or 0.9% NaCl[2][5][6]
Lymphoprep® to Diluted Blood Ratio	1 volume Lymphoprep® to 2 volumes diluted blood[6]
Centrifugation Speed	800 x g[2][5][6][8]
Centrifugation Time	20 minutes (for fresh blood)[2][5][6][8] 30 minutes (for blood stored > 2 hours)[2][5][8]
Centrifuge Brake	Off[6][9]
Washing Centrifugation	250 x g for 10 minutes[2][5][8]

## Visual Guides



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Caption: Experimental workflow for mononuclear cell isolation using **Lymphoprep**®.



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Caption: Troubleshooting logic for common issues with **Lymphoprep**® separation.

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Email: [info@benchchem.com](mailto:info@benchchem.com)